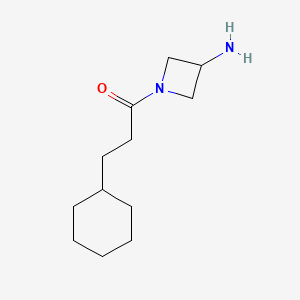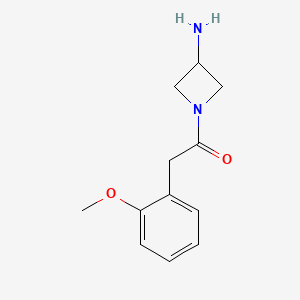![molecular formula C12H19N B1469085 (butan-2-yl)[(1R)-1-phenylethyl]amine CAS No. 1344960-74-2](/img/structure/B1469085.png)
(butan-2-yl)[(1R)-1-phenylethyl]amine
Overview
Description
“(Butan-2-yl)[(1R)-1-phenylethyl]amine” is an organic compound that contains a butan-2-yl group (a four-carbon alkyl group) and a phenylethyl group (a two-carbon alkyl group attached to a phenyl group), connected by an amine functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable alkyl halide . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecule contains a chiral center at the 2-position of the butyl group . This means it can exist in two different forms, or enantiomers, that are mirror images of each other .Chemical Reactions Analysis
Amines, like the one in this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, amines generally have higher boiling points than similar-sized molecules that don’t contain nitrogen .Scientific Research Applications
Biocatalytic Reductive Amination
This compound can be used in biocatalytic reductive amination . In this process, amine dehydrogenases (AmDHs) are used to synthesize short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . The compound “(butan-2-yl)[(1R)-1-phenylethyl]amine” can be synthesized with high enantioselectivity .
Synthesis of Optically Active Schiff-base Ligands
“(butan-2-yl)[(1R)-1-phenylethyl]amine” can be used in the synthesis of optically active Schiff-base ligands . These ligands are derived from the condensation of 2-hydroxyacetophenone and chiral diamines . They have been widely applied in enantioselective cyclopropanation of styrenes, asymmetric aziridination of olefins, enantioselective epoxidation, and other reactions .
Asymmetric Reductive Amination
The compound can be used in asymmetric reductive amination . This process is often achieved through transition metal catalysis, but biocatalytic methods of chiral amine production have also been a focus of interest owing to their selectivity and sustainability .
Synthesis of Pharmaceuticals and Agrochemicals
Short-chain chiral amines, such as “(butan-2-yl)[(1R)-1-phenylethyl]amine”, have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals .
Carbon Capture and Storage
Amine-based materials, including “(butan-2-yl)[(1R)-1-phenylethyl]amine”, can be used in carbon capture and storage . These materials can adsorb carbon dioxide, which can then be stored or used in other processes .
Synthesis of Chiral Amines
“(butan-2-yl)[(1R)-1-phenylethyl]amine” can be used in the synthesis of chiral amines . Chiral amines are required for the synthesis of pharmaceuticals and other bioactive molecules .
properties
IUPAC Name |
N-[(1R)-1-phenylethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3/t10?,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWVXIBJJNDWLW-RRKGBCIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N[C@H](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(butan-2-yl)[(1R)-1-phenylethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1469005.png)



![{1-[(Dimethylamino)methyl]cyclopentyl}methanamine](/img/structure/B1469015.png)




amine](/img/structure/B1469023.png)
